Cas no 123437-16-1 (Coelenterazine F)

Coelenterazine F 化学的及び物理的性質

名前と識別子

-

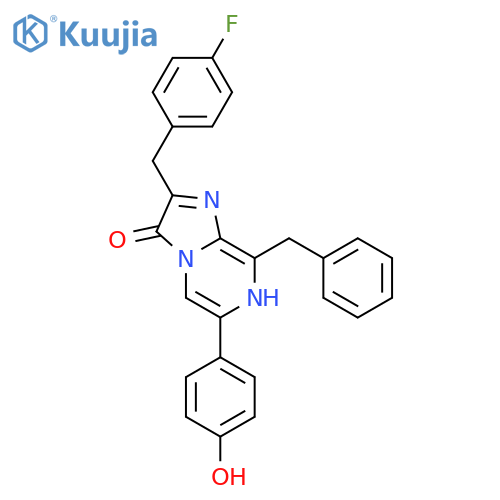

- Imidazo[1,2-a]pyrazin-3(7H)-one,2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-8-(phenylmethyl)-

- 8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one

- COELENTERAZINE F

- Imidazo[1,2-a]pyrazin-3(7H)-one,2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-8-(phenylmethyl...

- CLZ-F

- CLZN-F

- COELENTERAZINE-F, SYNTHETIC

- 2-(P-FLUOROBENZYL)-6-(P-HYDROXYPHENYL)-8-BENZYLIMIDAZO[1,2-A]PYRAZIN-3-(7H)-ONE

- 2-(P-FLUOROBENZYL)-6-(P-HYDROXYPHENYL)-8-BENZYLIMIDAZO[1,2-A]PYRAZINE-3-(7H)-ONE

- SCHEMBL13401854

- AKOS015910646

- 8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

- DTXSID50376388

- 123437-16-1

- 8-benzyl-2-(4-fluorobenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol

- coelenterazine-f

- FT-0624020

- TQP1619

- Coelenterazine F

-

- インチ: InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,28,31H,14-15H2

- InChIKey: VEADHSBKGZIWMA-UHFFFAOYSA-N

- SMILES: FC1C=CC(CC2=NC3=C(NC(=CN3C2=O)C2C=CC(O)=CC=2)CC2C=CC=CC=2)=CC=1

計算された属性

- 精确分子量: 425.15400

- 同位素质量: 425.154

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 32

- 回転可能化学結合数: 5

- 複雑さ: 798

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 6

- トポロジー分子極性表面積: 64.9A^2

じっけんとくせい

- Color/Form: ソリッド

- 密度みつど: 1.3

- ゆうかいてん: >200℃

- Boiling Point: 596.7°Cat760mmHg

- フラッシュポイント: 314.7°C

- Refractive Index: 1.666

- Solubility: Soluble in ethanol, methanol

- PSA: 70.39000

- LogP: 4.71590

- 最大波長(λmax): 437nm

Coelenterazine F Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C216425-5mg |

Coelenterazine F |

123437-16-1 | 5mg |

$ 1220.00 | 2022-04-01 | ||

| TRC | C216425-1mg |

Coelenterazine F |

123437-16-1 | 1mg |

$ 370.00 | 2022-04-01 | ||

| TRC | C216425-2.5mg |

Coelenterazine F |

123437-16-1 | 2.5mg |

$ 585.00 | 2022-04-01 |

Coelenterazine F 関連文献

-

Tianyu Jiang,Lupei Du,Minyong Li Photochem. Photobiol. Sci. 2016 15 466

-

Tianyu Jiang,Xingye Yang,Yubin Zhou,Ilia Yampolsky,Lupei Du,Minyong Li Org. Biomol. Chem. 2017 15 7008

-

Xiaowen Yu,Daniel Scott,Emre Dikici,Smita Joel,Sapna Deo,Sylvia Daunert Analyst 2019 144 3250

-

Natalia P. Malikova,Aren J. Borgdorff,Eugene S. Vysotski Photochem. Photobiol. Sci. 2015 14 2213

Coelenterazine Fに関する追加情報

Comprehensive Guide to Coelenterazine F (CAS No. 123437-16-1): Properties, Applications, and Research Insights

Coelenterazine F (CAS No. 123437-16-1) is a synthetic analog of the naturally occurring coelenterazine family, renowned for its pivotal role in bioluminescence research. As a luciferin substrate, it exhibits exceptional reactivity with luciferase enzymes, making it indispensable in molecular imaging, high-throughput screening, and live-cell tracking. Researchers increasingly favor Coelenterazine F for its enhanced signal-to-noise ratio and thermal stability compared to traditional variants like Coelenterazine h or native coelenterazine.

The chemical structure of Coelenterazine F features a modified imidazopyrazinone core, optimizing its quantum yield and emission kinetics. With a peak emission wavelength of approximately 480–490 nm, it aligns perfectly with GFP-filter sets in microscopy systems. This property has spurred its adoption in BRET (Bioluminescence Resonance Energy Transfer) assays, where precise protein-protein interaction studies are critical. Recent publications highlight its utility in GPCR signaling research and cancer metastasis monitoring.

One of the most searched questions regarding Coelenterazine F is: "How does Coelenterazine F compare to other substrates like EnduRen or ViviRen?" Unlike these cell-permeable analogs, Coelenterazine F offers superior extracellular detection sensitivity, making it ideal for secreted reporter systems. Its low autoluminescence minimizes background interference—a frequent pain point in luciferase-based assays. Moreover, its compatibility with CRISPR-engineered luciferases positions it at the forefront of genome editing validation workflows.

From an SEO perspective, trending queries such as "Coelenterazine F protocol optimization" and "best luciferin for in vivo imaging" reflect growing demand for application-specific guidance. Studies demonstrate that Coelenterazine F achieves 20% higher photon flux in deep-tissue imaging compared to classical substrates, addressing the need for translational research tools. Its pH stability (effective range: 6.5–8.5) further ensures reliability in organoid models and 3D cell cultures.

Innovations in nanoparticle conjugation have expanded the utility of Coelenterazine F into targeted drug delivery systems. For instance, its integration with PD-L1 antibody complexes enables real-time tracking of immune checkpoint inhibitor efficacy—a hot topic in immuno-oncology. The compound’s ATP-independent luminescence mechanism also circumvents metabolic biases, a key advantage for hypoxic tumor studies.

Quality control remains paramount for Coelenterazine F batches. Rigorous HPLC validation (purity >98%) and lyophilization stability testing ensure reproducibility across GLP-compliant labs. Storage recommendations (-80°C under argon) align with user searches like "long-term Coelenterazine storage solutions". Recent patents highlight novel derivatization techniques to further enhance its cell membrane permeability—addressing a major limitation in neuronal activity mapping.

In conclusion, Coelenterazine F (CAS No. 123437-16-1) represents a versatile cornerstone in biophotonics and precision medicine. Its evolving applications—from circadian rhythm studies to viral tropism assays—underscore its interdisciplinary value. As AI-driven drug discovery accelerates, the demand for robust bioluminescent reporters like Coelenterazine F will only intensify, solidifying its status as a gold-standard reagent in life sciences.

123437-16-1 (Coelenterazine F) Related Products

- 70217-82-2(Coelenterazine 400a)

- 55779-48-1(Coelenterazine)

- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)

- 25020-13-7(Fructose-histidine)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 2126160-54-9(4,4,7-trimethylazepan-2-one)

- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)

- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)